molecular formula C12H18O B043266 2-tert-Butyl-4,6-dimethylphenol CAS No. 1879-09-0

2-tert-Butyl-4,6-dimethylphenol

Cat. No. B043266
CAS RN: 1879-09-0
M. Wt: 178.27 g/mol
InChI Key: OPLCSTZDXXUYDU-UHFFFAOYSA-N
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Patent
US04228311

Procedure details

butylating the entire 2,4-xylenol/2,5-xylenol mixture with isobutylene at a temperature of from about 20° C. to about 100° C. and pressures of from about ambient to about 200 pounds per square inch gauge in the presence of an acid catalyst to form predominantly 4-t-butyl-2,5-xylenol and 6-t-butyl-2,4-xylenol,
Name
2,4-xylenol 2,5-xylenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:9])[C:2]([CH3:8])=[CH:3][C:4]([CH3:7])=[CH:5][CH:6]=1.[C:10]1([OH:18])[C:11]([CH3:17])=[CH:12][CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:19][C:20](=[CH2:22])[CH3:21]>>[C:2]([C:13]1[CH:12]=[C:11]([CH3:17])[C:10]([OH:18])=[CH:15][C:14]=1[CH3:16])([CH3:8])([CH3:3])[CH3:1].[C:20]([C:6]1[CH:5]=[C:4]([CH3:7])[CH:3]=[C:2]([CH3:8])[C:1]=1[OH:9])([CH3:21])([CH3:19])[CH3:22] |f:0.1|

Inputs

Step One
Name
2,4-xylenol 2,5-xylenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC(=CC1)C)C)O.C=1(C(=CC=C(C1)C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 20° C. to about 100° C. and pressures

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=CC1C)O)C
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04228311

Procedure details

butylating the entire 2,4-xylenol/2,5-xylenol mixture with isobutylene at a temperature of from about 20° C. to about 100° C. and pressures of from about ambient to about 200 pounds per square inch gauge in the presence of an acid catalyst to form predominantly 4-t-butyl-2,5-xylenol and 6-t-butyl-2,4-xylenol,
Name
2,4-xylenol 2,5-xylenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:9])[C:2]([CH3:8])=[CH:3][C:4]([CH3:7])=[CH:5][CH:6]=1.[C:10]1([OH:18])[C:11]([CH3:17])=[CH:12][CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:19][C:20](=[CH2:22])[CH3:21]>>[C:2]([C:13]1[CH:12]=[C:11]([CH3:17])[C:10]([OH:18])=[CH:15][C:14]=1[CH3:16])([CH3:8])([CH3:3])[CH3:1].[C:20]([C:6]1[CH:5]=[C:4]([CH3:7])[CH:3]=[C:2]([CH3:8])[C:1]=1[OH:9])([CH3:21])([CH3:19])[CH3:22] |f:0.1|

Inputs

Step One
Name
2,4-xylenol 2,5-xylenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC(=CC1)C)C)O.C=1(C(=CC=C(C1)C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 20° C. to about 100° C. and pressures

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=CC1C)O)C
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.